Lipophilicity Control: 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid logP 1.376 vs. Unsubstituted Analog logP 0.454
The target compound exhibits a computed logP of 1.376 [1], which is 0.922 logP units higher than its direct non-brominated analog, 5-[(1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid (CAS 1007303-85-6), which has a logP of 0.454 . This significant increase in lipophilicity is attributable solely to the 4-bromo substitution on the pyrazole ring, all other structural features being identical. In fragment-based drug design, a logP shift of this magnitude changes the compound's predicted membrane permeability and its suitability for targeting intracellular versus extracellular binding sites.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.376 |
| Comparator Or Baseline | 5-[(1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid (CAS 1007303-85-6): logP = 0.454 |
| Quantified Difference | ΔlogP = +0.922 (204% increase) |
| Conditions | Computed logP values from supplier databases |
Why This Matters
Procurement of the brominated scaffold enables medicinal chemists to access a lipophilicity range (logP ~1.4) that is often associated with optimal oral bioavailability, avoiding the suboptimal low logP (~0.45) of the non-halogenated analog.
- [1] Chembase.cn. 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid, property data. LogP: 1.376. View Source
